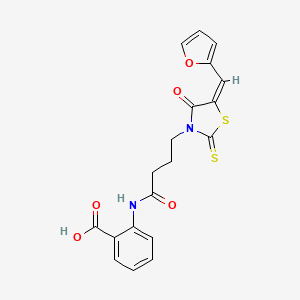

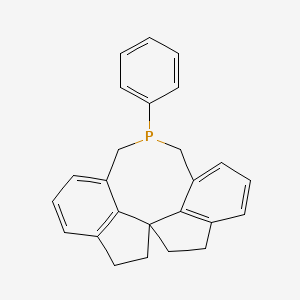

![molecular formula C17H20N2O4S B2620740 1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea CAS No. 2034242-09-4](/img/structure/B2620740.png)

1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea, also known as BDDU, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, such as medicinal chemistry, drug discovery, and pharmacology. BDDU is a urea derivative that contains a benzo[d][1,3]dioxole ring and a thiophene moiety, which are known to exhibit various biological activities.

Aplicaciones Científicas De Investigación

Synthesis and Biochemical Evaluation

A study on flexible ureas synthesized a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, assessing their antiacetylcholinesterase activity. These compounds, designed for greater conformational flexibility, showed that a flexible spacer between pharmacophoric units is compatible with high inhibitory activities, hinting at potential applications in neurodegenerative disease treatment (Vidaluc et al., 1995).

Chemical Synthesis Techniques

Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement was utilized for synthesizing ureas from carboxylic acids. This method offers a racemization-free, environmentally friendly, and cost-effective approach for urea synthesis, indicating its utility in various synthetic applications (Thalluri et al., 2014).

Antioxidant and Antiproliferative Properties

A study on the preparation, characterization, and antioxidant determination of a coumarin-substituted heterocyclic compound showcased high antioxidant activities. This indicates the potential use of similar urea derivatives in developing antioxidant agents (Abd-Almonuim et al., 2020).

Complex-Forming Capabilities

N-Hydroxyamide-containing heterocycles, including urea derivatives, were studied for their iron(III) complex-forming tendencies. These compounds form complexes with iron(III) in acidic conditions, suggesting applications in metal ion sensing or removal (Ohkanda et al., 1993).

Anticancer Activity

Synthesis of specific urea derivatives has shown strong anticancer activity in several assays and cell lines, with one compound under consideration for clinical trials for kidney cancer treatment. This highlights the therapeutic potential of urea derivatives in oncology (Nammalwar et al., 2010).

Propiedades

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-3-(5-hydroxy-3-thiophen-2-ylpentyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c20-8-6-12(16-2-1-9-24-16)5-7-18-17(21)19-13-3-4-14-15(10-13)23-11-22-14/h1-4,9-10,12,20H,5-8,11H2,(H2,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUTLIWOJZHLCCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)NCCC(CCO)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethoxybenzyl)-3-(9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide](/img/no-structure.png)

![(Z)-ethyl 2-methyl-5-oxo-4-((((tetrahydrofuran-2-yl)methyl)amino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2620661.png)

![4-Oxo-5,6,7,8-tetrahydrothieno[3,2-c]azepine-2-carboxylic acid](/img/structure/B2620669.png)

![4-Prop-2-enoyl-1,2,3,3a-tetrahydropyrrolo[2,1-b]quinazolin-9-one](/img/structure/B2620678.png)

![2-methoxy-6-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B2620679.png)

![Methyl spiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclopropane]-8-carboxylate](/img/structure/B2620680.png)